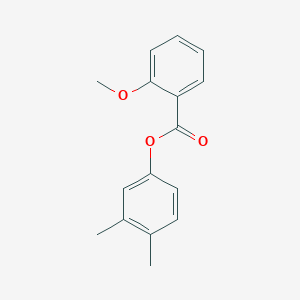

2,5-bis(3,4-dimethoxyphenyl)-1,3,4-oxadiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

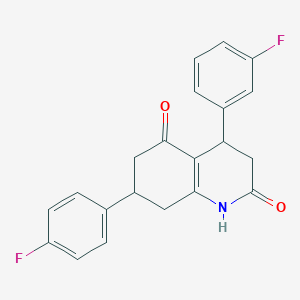

“2,5-bis(3,4-dimethoxyphenyl)-1,3,4-oxadiazole” is a chemical compound that belongs to the class of oxadiazoles . Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring . The “3,4-dimethoxyphenyl” groups indicate that there are two phenyl (benzene) rings attached to the oxadiazole ring, each with two methoxy (-OCH3) groups at the 3rd and 4th positions .

Synthesis Analysis

The synthesis of such compounds often involves the cyclization of appropriate precursors, such as carboxylic acids, amidoximes, or hydrazides . A common method for synthesizing oxadiazoles is the cyclodehydration of a suitable precursor under acidic or basic conditions .Molecular Structure Analysis

The molecular structure of “2,5-bis(3,4-dimethoxyphenyl)-1,3,4-oxadiazole” would consist of a central oxadiazole ring, with the two phenyl rings attached at the 2nd and 5th positions . Each phenyl ring would have methoxy groups attached at the 3rd and 4th positions .Chemical Reactions Analysis

Oxadiazoles can participate in various chemical reactions. They can act as ligands in coordination chemistry, undergo electrophilic substitution reactions, or participate in cycloaddition reactions . The presence of the methoxy groups can influence the reactivity of the phenyl rings, often directing electrophilic substitution to the positions ortho and para to the methoxy groups .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For “2,5-bis(3,4-dimethoxyphenyl)-1,3,4-oxadiazole”, we can predict that it would be a solid at room temperature, given the presence of the aromatic rings and the oxadiazole ring . The methoxy groups might make the compound somewhat polar, and therefore it might have some solubility in polar solvents .科学的研究の応用

Polymer Development and Materials Science

2,5-bis(3,4-dimethoxyphenyl)-1,3,4-oxadiazole derivatives have been utilized in the development of new polymers with unique properties. For instance, poly(1,3,4-oxadiazole-imide)s containing dimethylsilane units exhibit high thermal stability and solubility in various organic solvents, making them suitable for coatings and electronic applications due to their smooth, pinhole-free surfaces and fluorescent properties (Hamciuc et al., 2005). Similarly, fluorinated poly(1,3,4-oxadiazole-ether-imide)s prepared from aromatic diamines with preformed 1,3,4-oxadiazole rings have been developed, showing high thermal stability, glass transition temperatures, and blue fluorescence, which are desirable traits for advanced material applications (Hamciuc, Hamciuc, & Brumǎ, 2005).

Organic Electronics and LED Applications

In the field of organic electronics, 2,5-bis(3,4-dimethoxyphenyl)-1,3,4-oxadiazole compounds have been investigated for their potential in light-emitting diodes (LEDs). Research focusing on pyridine- and oxadiazole-containing hole-blocking materials has shown that these compounds can significantly enhance the efficiency of bilayer LEDs, indicating their value in the development of more efficient organic light-emitting devices (Wang et al., 2001).

Antimicrobial and Anticancer Research

Compounds based on 1,3,4-oxadiazole, including derivatives of 2,5-bis(3,4-dimethoxyphenyl)-1,3,4-oxadiazole, have shown significant biological activity. N-Mannich bases of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione have demonstrated broad-spectrum antibacterial activities and potent anti-proliferative activity against various cancer cell lines, suggesting their potential in developing new antimicrobial and anticancer agents (Al-Wahaibi et al., 2021).

Corrosion Inhibition

Research has also explored the use of substituted oxadiazoles, including derivatives of 2,5-bis(3,4-dimethoxyphenyl)-1,3,4-oxadiazole, in corrosion inhibition. These compounds have been found to effectively inhibit the corrosion of metals in various media, making them valuable for protecting materials in industrial applications. For example, the inhibitive properties of certain oxadiazole derivatives on the corrosion, biocorrosion, and scaling controls of brass in simulated cooling water systems highlight their utility in corrosion prevention (Rochdi et al., 2014).

特性

IUPAC Name |

2,5-bis(3,4-dimethoxyphenyl)-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O5/c1-21-13-7-5-11(9-15(13)23-3)17-19-20-18(25-17)12-6-8-14(22-2)16(10-12)24-4/h5-10H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPYSLMRIQFMXKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN=C(O2)C3=CC(=C(C=C3)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Bis(3,4-dimethoxyphenyl)-1,3,4-oxadiazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(2-ethoxybenzyl)-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5504377.png)

![1-[1-(4-chlorobenzyl)-3-(ethoxymethyl)-1H-1,2,4-triazol-5-yl]cyclopropanecarboxamide](/img/structure/B5504407.png)

![1-tert-butyl-4-{[4-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5504420.png)

![4-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-1,3-thiazol-2-amine](/img/structure/B5504422.png)

![ethyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B5504428.png)

![N-[4-(acetylamino)phenyl]-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5504446.png)

![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5504453.png)

![N-[(5-ethyl-2-pyridinyl)methyl]-8-fluoro-N-methyl-2-quinolinecarboxamide](/img/structure/B5504454.png)

![2-[(2-fluorobenzylidene)amino]phenol](/img/structure/B5504459.png)